

(S)-2-Amino-3-benzyloxy-1-propanol CAS number 58577-88-1

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Compound of Interest

Compound Name: (S)-2-Amino-3-benzyloxy-1-propanol

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An In-Depth Technical Guide to **(S)-2-Amino-3-benzyloxy-1-propanol**

Abstract

(S)-2-Amino-3-benzyloxy-1-propanol, also known as O-Benzyl-D-serinol, is a pivotal chiral building block in modern organic and medicinal chemistry.^[1] Its trifunctional nature, possessing a primary amine, a primary alcohol, and a protected secondary alcohol all organized around a defined stereocenter, offers exceptional versatility for the asymmetric synthesis of complex molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, applications in drug development, analytical characterization, and safety protocols. It is intended for researchers, scientists, and drug development professionals who utilize chiral intermediates to construct stereochemically pure active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Core Physicochemical & Structural Properties

(S)-2-Amino-3-benzyloxy-1-propanol is a stable, yet reactive, intermediate classified as a chiral organic compound.^[1] Its utility stems from the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions. The benzyl ether provides a robust protecting group for the C3 hydroxyl, which can be removed under reductive conditions late in a synthetic sequence.

Table 1: Physicochemical Data for **(S)-2-Amino-3-benzyloxy-1-propanol**

Property	Value	Reference(s)
CAS Number	58577-88-1	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[1] [3] [5]
Molecular Weight	181.23 g/mol	[1] [2] [3]
Appearance	Colorless to yellow liquid or low-melting solid	[1] [6]
Melting Point	34-37 °C	[7]
Boiling Point	307 °C (lit.)	[7]
Purity	Typically ≥97%	[3]
Storage	Store at 0-5°C in a dry, well-ventilated place under an inert atmosphere.	[7] [8]
Synonyms	H-D-Ser(Bzl)-ol, (S)-2-Amino-3-(benzyloxy)propan-1-ol, O-Benzyl-D-serinol	[1]

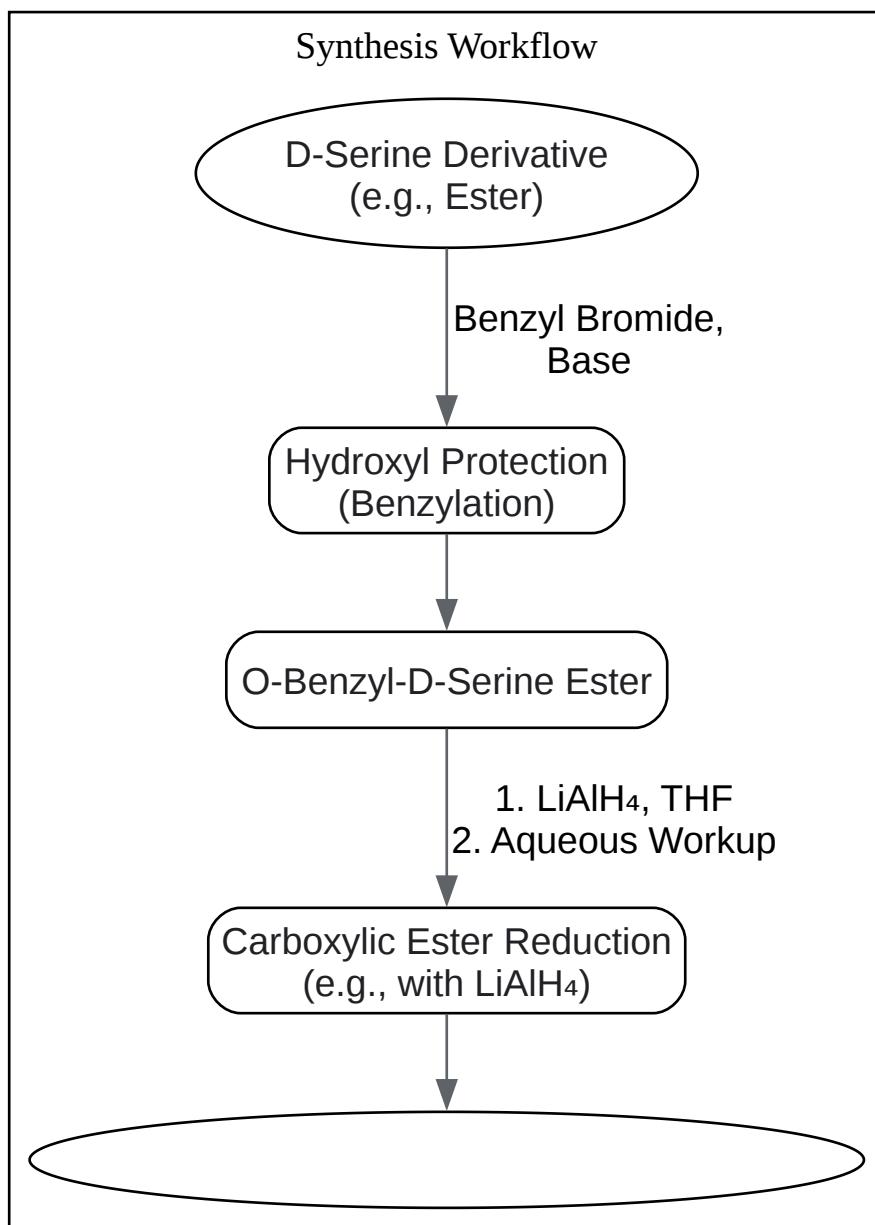
Synthesis Pathway: From Amino Acid to Chiral Intermediate

The most common and efficient synthesis of **(S)-2-Amino-3-benzyloxy-1-propanol** originates from the naturally occurring amino acid, L-serine (the 'S' configuration of the final product is derived from D-serine, while the enantiomer (R)-2-Amino-3-benzyloxy-1-propanol comes from L-serine). The causality behind this choice is the desire to transfer the inherent chirality of the amino acid pool into a more versatile synthetic intermediate. The pathway involves two key transformations: protection of the side-chain hydroxyl group and reduction of the carboxylic acid.

- Protection: The side-chain hydroxyl of a serine derivative is protected as a benzyl ether. This is a critical step to prevent side reactions during the subsequent reduction.

- Reduction: The carboxylic acid moiety is reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH_4) are typically employed for this transformation of the corresponding amino acid ester.^[9]

Below is a generalized workflow for this synthetic transformation.



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Caption: Generalized synthetic workflow for **(S)-2-Amino-3-benzyloxy-1-propanol**.

Protocol 2.1: Example Synthesis via Reduction

This protocol is a representative example adapted from standard procedures for amino acid reduction.^[9] Causality: Anhydrous conditions are critical due to the high reactivity of LiAlH₄ with water. The reaction is performed at 0°C to control the exothermic nature of the reduction.

Materials:

- (S)-Methyl 2-amino-3-(benzyloxy)propanoate (O-Benzyl-D-serine methyl ester)
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate (Na₂SO₄)
- Deionized water
- Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

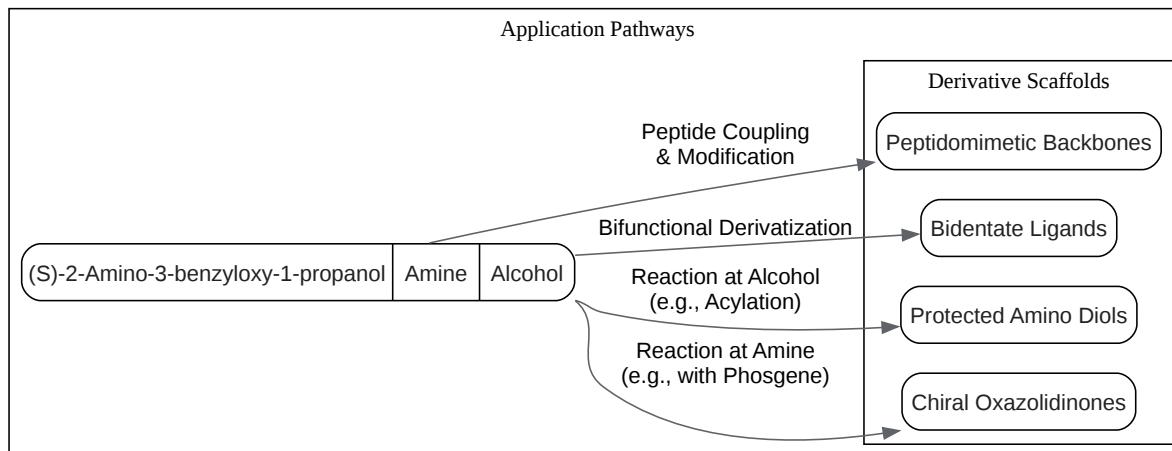
- Setup: A three-necked round-bottom flask is fitted with a thermometer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.
- Reagent Preparation: LiAlH₄ (4 eq.) is carefully suspended in anhydrous THF (90 mL) in the flask and cooled to 0°C in an ice bath.
- Substrate Addition: The (S)-Methyl 2-amino-3-(benzyloxy)propanoate (1 eq.) is dissolved in anhydrous THF (140 mL) and added slowly via the dropping funnel to the LiAlH₄ suspension, maintaining the internal temperature below 5°C.
- Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. Progress is monitored by Thin Layer Chromatography (TLC).

- Quenching: Upon completion, the flask is cooled back to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure (Fieser workup) is designed to precipitate the aluminum salts into a granular form, simplifying filtration.
- Workup: The resulting slurry is stirred for 30 minutes until a white precipitate forms. The solid is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF.
- Isolation: The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude oil is purified by silica gel column chromatography to afford **(S)-2-Amino-3-benzyloxy-1-propanol** as a clear liquid or low-melting solid.

Core Applications in Drug Discovery and Asymmetric Synthesis

The value of **(S)-2-Amino-3-benzyloxy-1-propanol** lies in its role as a versatile chiral precursor. Its defined stereochemistry is crucial for biological activity, making it a valuable starting material in the synthesis of pharmaceuticals where enantiomeric purity is a requirement.[10][11]

- Protease and Enzyme Inhibitors: The amino alcohol scaffold is a common feature in peptidomimetics and other molecules designed to interact with enzyme active sites. This compound is a key intermediate in the synthesis of various protease inhibitors and antiviral agents.[10]
- Chiral Ligands: The amine and alcohol functionalities can be elaborated into more complex structures, such as chiral ligands for asymmetric catalysis. These ligands can then be used to induce stereoselectivity in a wide range of chemical reactions.[12]
- Bioactive Molecules: It is employed in the preparation of a wide array of bioactive molecules where specific stereochemistry is essential for function.[10] Its rigid backbone and defined stereoconfiguration are also valuable in medicinal chemistry for structure-activity relationship (SAR) studies.[10]



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Caption: Logical derivatization pathways from the core scaffold.

Analytical Characterization & Quality Control

Ensuring the identity, purity, and enantiomeric integrity of **(S)-2-Amino-3-benzyl-1-propanol** is critical for its use in regulated industries. A multi-technique approach is required for full characterization.

Table 2: Standard Analytical Techniques

Technique	Purpose	Expected Observations
¹ H and ¹³ C NMR	Structural Elucidation & Purity	Confirms the carbon-hydrogen framework. Key signals include aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH ₂ (~4.5 ppm), and aliphatic protons of the propanol backbone.[13][14]
FT-IR Spectroscopy	Functional Group Identification	Shows characteristic absorptions for O-H and N-H stretches (broad, ~3300 cm ⁻¹), C-H stretches, and C-O ether stretches.
Mass Spectrometry	Molecular Weight Confirmation	Provides the mass-to-charge ratio, confirming the molecular weight of 181.23 g/mol .[13]
Optical Rotation	Confirmation of Stereochemistry	Measurement of the specific rotation confirms the (S)-enantiomer. The (R)-enantiomer has a positive rotation.
Chiral HPLC	Enantiomeric Purity (e.e.)	Quantifies the percentage of the desired (S)-enantiomer versus the (R)-enantiomer.

Safety, Handling, and Storage Protocols

As a corrosive and reactive chemical, strict adherence to safety protocols is mandatory when handling **(S)-2-Amino-3-benzyloxy-1-propanol** and its enantiomer. The information below is synthesized from material safety data sheets (MSDS).

- Hazard Identification: The compound is classified as causing severe skin burns and eye damage.[6][8] It may also cause respiratory irritation.[8]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[8][15]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid all personal contact, including inhalation of vapors or mists.[15] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[8][15]
- Storage: Keep containers tightly sealed and store in a cool, dry, and well-ventilated area designated for corrosive materials.[8] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8][16]
 - Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][16]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][16]

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